

# 4-Amino-2-chloro-5-methylpyrimidine structural analysis and characterization

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## Compound of Interest

Compound Name: 4-Amino-2-chloro-5-methylpyrimidine

Cat. No.: B014533

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## 4-Amino-2-chloro-5-methylpyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis and characterization of **4-Amino-2-chloro-5-methylpyrimidine**, a key intermediate in the synthesis of a variety of pharmaceutical compounds. This document outlines its chemical and physical properties, spectral characteristics, a representative synthetic protocol, and its significance in medicinal chemistry.

## Core Compound Properties

**4-Amino-2-chloro-5-methylpyrimidine** is a substituted pyrimidine with the chemical formula C5H6ClN3.<sup>[1][2]</sup> It presents as a white to off-white crystalline powder.<sup>[1]</sup> This compound serves as a crucial building block in the development of antiviral and anticancer drugs.<sup>[1]</sup>

| Property          | Value  | Source                                  |
|-------------------|--|---|
| CAS Number        | 14394-70-8   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C5H6CIN3   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 143.57 g/mol   | <a href="#">[2]</a>                     |
| Appearance        | White to off-white crystalline powder                                    | <a href="#">[1]</a>                     |
| Melting Point     | 232-235°C  |   |
| pKa (Predicted)   | 2.78 ± 0.10  | <a href="#">[1]</a>                     |
| Solubility        | Sparingly soluble in water.<br>Soluble in DMSO, Ethyl Acetate, Methanol. | <a href="#">[1]</a>                     |

## Molecular Structure

The structure of **4-Amino-2-chloro-5-methylpyrimidine**, characterized by a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 2, and a methyl group at position 5, is a versatile scaffold for further chemical modifications.

Caption: Molecular Structure of **4-Amino-2-chloro-5-methylpyrimidine**

## Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and quality control of **4-Amino-2-chloro-5-methylpyrimidine**. While specific experimental spectra for this compound were not available in the searched literature, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the pyrimidine ring.

<sup>13</sup>C NMR: The carbon NMR spectrum would provide signals for the five carbon atoms in the molecule, with their chemical shifts being characteristic of their chemical environment within the heterocyclic ring and the methyl group.

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**<sup>1</sup>H NMR (Predicted)**

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| Chemical Shift (ppm)                 | Assignment                         |
|--------------------------------------|------------------------------------|
| Specific experimental data not found | Methyl Protons (-CH <sub>3</sub> ) |
| Specific experimental data not found | Amino Protons (-NH <sub>2</sub> )  |
| Specific experimental data not found | Pyrimidine Ring Proton             |

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**<sup>13</sup>C NMR (Predicted)**

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| Chemical Shift (ppm)                 | Assignment                        |
|--------------------------------------|-----------------------------------|
| Specific experimental data not found | Methyl Carbon (-CH <sub>3</sub> ) |
| Specific experimental data not found | Pyrimidine Ring Carbons           |

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## Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-2-chloro-5-methylpyrimidine** would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. For the related compound 2-amino-4,6-dichloropyrimidine, N-H stretching vibrations are observed in the region of 3200-3500 cm<sup>-1</sup>, and the C-Cl stretching mode is found in the 550-650 cm<sup>-1</sup> region.[3]

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**IR Absorption (Predicted)**

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| Wavenumber (cm <sup>-1</sup> ) | Assignment                               |
|--------------------------------|--|
| ~3400-3200                     | N-H stretching (amino group)             |
| ~1650-1590                     | N-H scissoring (amino group)             |
| ~1600-1450                     | C=C and C=N stretching (pyrimidine ring) |
| ~700-550                       | C-Cl stretching                          |

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## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ( $M^+$ ) would correspond to the molecular weight of **4-Amino-2-chloro-5-methylpyrimidine**. Fragmentation patterns would likely involve the loss of the chlorine atom, the methyl group, or parts of the pyrimidine ring.

| Mass Spectrometry (Predicted)        |   |
|--------------------------------------|---|
| m/z Value                            | Assignment  |
| ~143/145                             | Molecular Ion Peak [M, M+2] (due to $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes) |
| Specific experimental data not found | Fragmentation Peaks   |

## Experimental Protocols

The synthesis of **4-Amino-2-chloro-5-methylpyrimidine** can be achieved through the selective amination of 2,4-dichloro-5-methylpyrimidine. This section provides a representative experimental protocol.

### Synthesis of 4-Amino-2-chloro-5-methylpyrimidine

This protocol is based on the general principle of nucleophilic aromatic substitution, where the more reactive chlorine atom at the 4-position of 2,4-dichloro-5-methylpyrimidine is displaced by an amino group.

#### Materials:

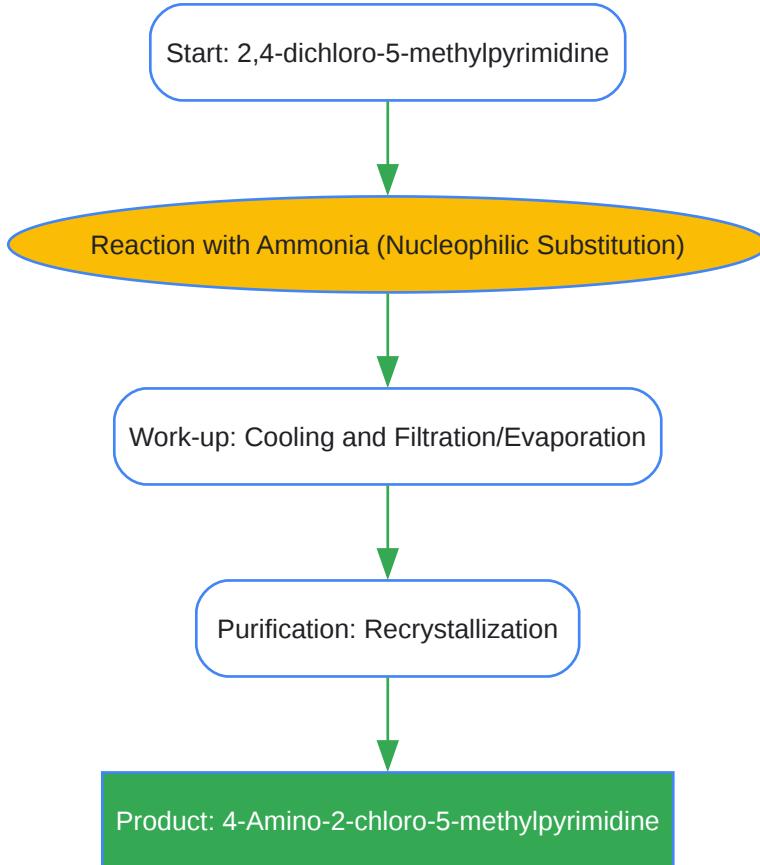
- 2,4-dichloro-5-methylpyrimidine
- Aqueous or alcoholic ammonia
- Solvent (e.g., ethanol, dioxane, or water)
- Reaction vessel equipped with a stirrer and reflux condenser
- Heating mantle

- Filtration apparatus
- Rotary evaporator

**Procedure:**

- In a suitable reaction vessel, dissolve or suspend 2,4-dichloro-5-methylpyrimidine in a chosen solvent.
- Add an excess of aqueous or alcoholic ammonia to the mixture.
- Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate has formed, collect the solid product by filtration.
- If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain pure **4-Amino-2-chloro-5-methylpyrimidine**.

## Synthetic Workflow for 4-Amino-2-chloro-5-methylpyrimidine

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Caption: Synthetic Workflow for **4-Amino-2-chloro-5-methylpyrimidine**

## Role in Drug Development

**4-Amino-2-chloro-5-methylpyrimidine** is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of multiple reaction sites—the amino group, the chloro group, and the pyrimidine ring—allows for a variety of chemical transformations to build diverse molecular libraries for drug discovery.

Derivatives of substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.<sup>[4]</sup> For instance, the pyrimidine scaffold is a core component of several kinase inhibitors used in cancer therapy. The specific derivatives synthesized from **4-Amino-2-chloro-5-methylpyrimidine** would have their mechanisms of action determined by the nature of the substituents introduced.

#### Role in Medicinal Chemistry

4-Amino-2-chloro-5-methylpyrimidine

Chemical Synthesis & Derivatization

Library of Novel Pyrimidine Derivatives

Biological Screening

Lead Compounds  
(e.g., Kinase Inhibitors)

Potential Drug Candidates

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Caption: Role of **4-Amino-2-chloro-5-methylpyrimidine** in Drug Discovery

## Conclusion

**4-Amino-2-chloro-5-methylpyrimidine** is a valuable chemical intermediate with a well-defined structure and physical properties. Its utility in the synthesis of diverse heterocyclic compounds makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthetic protocols and structural data provided in this guide serve as a foundational resource for the further exploration and application of this versatile building block.

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## References

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